molecular formula C21H23N3 B11708966 2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile CAS No. 27334-26-5

2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile

Cat. No.: B11708966
CAS No.: 27334-26-5
M. Wt: 317.4 g/mol
InChI Key: PJQMYUHLAJJKJK-AATRIKPKSA-N
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Description

2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile is an organic compound known for its unique structural and photophysical properties. This compound is characterized by the presence of a dimethylamino group, a styryl group, and a malononitrile moiety, which contribute to its distinct chemical behavior and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where malononitrile reacts with an aldehyde in the presence of a base such as piperidine. The reaction conditions often involve refluxing the mixture in a suitable solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are attributed to its ability to undergo photoinduced electron transfer (PET) processes. This interaction leads to the emission of light upon excitation, making it useful in imaging and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-one
  • (E)-2-(4-(Dimethylamino)styryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide

Uniqueness

2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile stands out due to its unique combination of structural features, which contribute to its high fluorescence quantum yield and stability. These properties make it particularly valuable in applications requiring sensitive and stable fluorescent probes .

Properties

CAS No.

27334-26-5

Molecular Formula

C21H23N3

Molecular Weight

317.4 g/mol

IUPAC Name

2-[3-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethylcyclohex-2-en-1-ylidene]propanedinitrile

InChI

InChI=1S/C21H23N3/c1-21(2)12-17(11-18(13-21)19(14-22)15-23)6-5-16-7-9-20(10-8-16)24(3)4/h5-11H,12-13H2,1-4H3/b6-5+

InChI Key

PJQMYUHLAJJKJK-AATRIKPKSA-N

Isomeric SMILES

CC1(CC(=CC(=C(C#N)C#N)C1)/C=C/C2=CC=C(C=C2)N(C)C)C

Canonical SMILES

CC1(CC(=CC(=C(C#N)C#N)C1)C=CC2=CC=C(C=C2)N(C)C)C

Origin of Product

United States

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